molecular formula C19H21ClN4O B12934392 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine CAS No. 834894-17-6

6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine

Cat. No.: B12934392
CAS No.: 834894-17-6
M. Wt: 356.8 g/mol
InChI Key: WSSPVGKHUAEOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine is a synthetically designed purine derivative intended for research and development purposes exclusively. This compound features a chloro group at the 6-position and a cyclopentyl group at the 2-position of the purine scaffold, which is further functionalized at the 9-position with a 2-(3-methoxyphenyl)ethyl chain. Such substituted purines are of significant interest in medicinal chemistry due to their potential as key intermediates in the synthesis of more complex molecules or as scaffolds for probing biological systems . Purine derivatives are widely recognized for their diverse biological activities and are frequently investigated in drug discovery programs . The specific substitution pattern on this compound suggests potential for interaction with various enzymatic targets, similar to other purine-based molecules that have been studied as inhibitors of proteins such as cathepsin K . The 6-chloro group is a common handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to introduce diverse amines and other nucleophiles to create a library of analogues for structure-activity relationship (SAR) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant scientific literature on 6-chloro-purines and their applications in proliferative disease research .

Properties

CAS No.

834894-17-6

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine

InChI

InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3

InChI Key

WSSPVGKHUAEOBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a purine derivative.

    Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.

    Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Adenosine Receptor Modulation
Research indicates that compounds similar to 6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine may interact with adenosine receptors, which play critical roles in various physiological processes such as inflammation and cell proliferation. The adenosinergic system has been implicated in lung fibrosis, where modulation of these receptors could offer therapeutic benefits .

2. Anticancer Activity
Initial studies suggest that purine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to potentially inhibit key enzymes involved in nucleotide synthesis, thereby limiting cancer cell proliferation. Further research is needed to elucidate specific mechanisms and efficacy against various cancer types.

Biochemical Studies

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes related to purine metabolism. Inhibitors of purine nucleoside phosphorylase (PNP) have shown promise in treating certain cancers and autoimmune diseases. The structural features of this compound make it a candidate for further investigation in this area.

2. Molecular Interaction Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biomolecules, including proteins involved in signaling pathways associated with cancer and inflammation. These studies can provide insights into how structural modifications might enhance its biological activity.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.

Comparison with Similar Compounds

Structural and Functional Insights

Bulky groups (e.g., trityl in ) enhance steric hindrance but may reduce metabolic stability.

Position 2 Substitutions :

  • The cyclopentyl group at C2 in the target compound is unique among the analogs. Similar C2 modifications (e.g., benzylamine in ) are linked to altered kinase inhibition profiles.

Synthetic Approaches :

  • Analogs like were synthesized via decarboxylative alkylation, suggesting a viable route for the target compound’s 9-substituent.
  • Crystallographic data from highlight the importance of substituent orientation in packing and stability.

Biological Activity

6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine, also known by its CAS number 834894-17-6, is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanism of action, pharmacological potential, and relevant research findings.

  • Molecular Formula : C19H21ClN4O
  • Molar Mass : 356.85 g/mol
  • Structural Features : The compound features a chlorine atom at the 6-position of the purine ring and a cyclopentyl group, along with a methoxyphenethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may modulate pathways related to inflammation, cancer, and cardiovascular diseases.

Pharmacological Potential

  • Anti-Cancer Activity : Preliminary studies have suggested that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells, potentially through the downregulation of pro-survival genes and upregulation of apoptotic markers .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes that are crucial in metabolic pathways. These interactions may provide therapeutic avenues for diseases characterized by enzyme dysregulation.
  • Inflammation Modulation : There is evidence suggesting that this compound may play a role in reducing inflammatory responses, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis in glioma cells
Enzyme InhibitionInhibits key metabolic enzymes
Anti-inflammatoryReduces inflammatory markers

Notable Research Findings

  • In vitro studies demonstrated that at concentrations around 50 µM, the compound significantly inhibited cell proliferation in glioma cell lines .
  • The compound's ability to modulate gene expression related to apoptosis was highlighted in a study where it altered the expression of over 400 genes in treated cells .

Q & A

Q. What are effective synthetic routes for 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine, and how can reaction conditions be optimized?

Methodological Answer: A key approach involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloro-purine derivatives can react with arylboronic acids in the presence of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux (12–24 hours). Column chromatography (e.g., EtOAc/hexane gradients) is typically used for purification . Optimization Table:

Reagent/ConditionRoleExample from Evidence
Pd(PPh₃)₄ (0.05 mmol)Catalyst
K₂CO₃ (1.5 mmol)Base
Toluane refluxSolvent/Temperature
EtOAc/hexane (1:3–1:6)Chromatography solvent system

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. For example, 1H^1H-NMR can confirm cyclopentyl protons (δ ~1.5–2.5 ppm) and methoxyphenyl signals (δ ~3.8 ppm for OCH₃) .
  • X-ray Crystallography: Employ SHELXL for refinement. Asymmetric units may contain multiple molecules; refine using constraints for disordered regions. R factors <0.05 indicate high accuracy .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer: Column chromatography with gradient elution (e.g., EtOAc/hexane) is standard. For polar derivatives, silica gel or reverse-phase HPLC may improve resolution. Monitor fractions via TLC (UV visualization) .

Q. What solvents and reaction conditions maximize yield during alkylation or coupling steps?

Methodological Answer:

  • Alkylation: Use bromoacetaldehyde diethyl acetal in DMF or CH₃CN at 60–80°C for 6–12 hours .
  • Coupling: Toluene or THF under reflux with Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .

Q. How should safety protocols be implemented during synthesis and handling?

Methodological Answer:

  • Use fume hoods to avoid inhalation of toxic vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store under inert atmosphere (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can low solubility of intermediates during synthesis be addressed?

Methodological Answer:

  • Introduce protecting groups (e.g., tetrahydropyranyl) to enhance solubility in non-polar solvents .
  • Optimize solvent mixtures (e.g., toluene/DMF 4:1) or use phase-transfer catalysts .

Q. What strategies resolve crystallographic disorder in asymmetric units during X-ray analysis?

Methodological Answer:

  • Use SHELXL’s PART and SUMP instructions to model disorder.
  • Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry for overlapping atoms . Example Disorder Refinement (From ):
ParameterValue
R factor0.037
Data-to-parameter ratio13.6
Dihedral angles (°)66.46, 85.77

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Methodological Answer:

  • Synthesize analogs with substitutions at C2 (cyclopentyl) or C9 (methoxyphenylethyl).
  • Test inhibitory activity against kinases or adenosine receptors using enzymatic assays (e.g., IC₅₀ determination) .

Q. How is regioselectivity controlled during electrophilic substitutions on the purine core?

Methodological Answer:

  • Direct substitutions to C6 via chloro intermediates.
  • Use bulky bases (e.g., DIPEA) to favor N9 alkylation over N7 .

Q. Can computational docking predict interactions between this compound and biological targets?

Methodological Answer:

  • Use crystallographic data (e.g., purine ring conformation from ) to model binding modes in software like AutoDock Vina.
  • Validate predictions with mutagenesis studies on target proteins (e.g., kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.